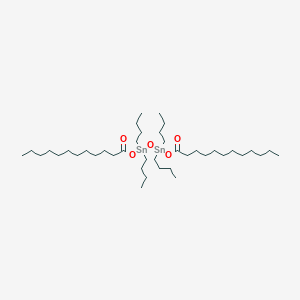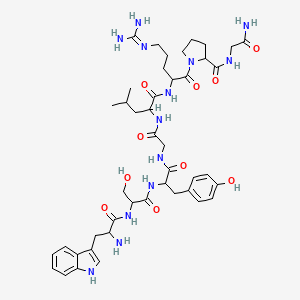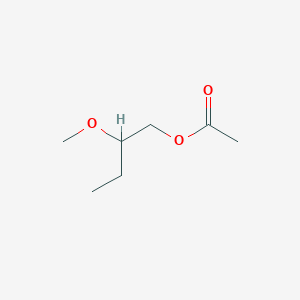
1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE
Overview
Description
1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE, also known by its IUPAC name 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, is an organometallic compound with the molecular formula C40H82O5Sn2 . This compound is characterized by the presence of tin (Sn) atoms in its structure, making it part of the broader class of organotin compounds. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane typically involves a two-step process . The first step involves the reaction of an epoxide compound with a tributyltin compound to form 1,1,3,3-tetrabutyl-distannoxane. In the second step, this intermediate is reacted with lauric acid (dodecanoic acid) to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield tin oxides, while reduction reactions can lead to the formation of simpler organotin compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research and industry . In chemistry, it is used as a catalyst in various organic reactions, including polymerization and esterification processes. In biology and medicine, it has been studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Additionally, it is used in the production of plastics, rubber, and coatings, where it acts as a stabilizer and preservative.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane involves its interaction with cellular components, particularly cell membranes . The compound’s organotin structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
Comparison with Similar Compounds
1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane can be compared to other organotin compounds such as tributyltin oxide and dibutyltin dilaurate . While all these compounds share the presence of tin atoms, they differ in their specific chemical structures and applications. For instance, tributyltin oxide is primarily used as a biocide in marine antifouling paints, whereas dibutyltin dilaurate is commonly used as a catalyst in polyurethane production. The unique structure of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, with its lauric acid moieties, provides it with distinct properties that make it suitable for specific industrial applications.
Properties
IUPAC Name |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]oxystannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTINRVJBGOLMJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O5Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346517 | |
| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-02-1 | |
| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)





![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)
